molecular formula C10H8F11I B3163145 (4-Iodobutyl)perfluorocyclohexane CAS No. 883529-13-3

(4-Iodobutyl)perfluorocyclohexane

Cat. No.: B3163145
CAS No.: 883529-13-3
M. Wt: 464.06 g/mol
InChI Key: YPCPYZKAISYTCJ-UHFFFAOYSA-N
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Description

(4-Iodobutyl)perfluorocyclohexane (CAS: 883529-13-3) is a fluorinated cycloalkane derivative featuring a perfluorocyclohexane backbone substituted with a 4-iodobutyl chain. Its structure confers unique physicochemical properties, such as low polarizability, high density (~1.7 g/cm³ estimated for perfluorocyclohexane derivatives ), and resistance to oxidation. However, direct experimental data on this specific compound are scarce, necessitating comparisons with structurally related perfluorocyclohexane derivatives and other perfluorocycloalkanes.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(4-iodobutyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F11I/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCPYZKAISYTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F11I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobutyl)perfluorocyclohexane typically involves the iodination of a butyl group followed by its attachment to a perfluorocyclohexane ring. One common method involves the reaction of perfluorocyclohexane with 4-iodobutyl bromide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues include:

  • Perfluorocyclohexane (C₆F₁₂) : The parent compound, widely studied for its inertness and thermal stability.
  • Perfluoromethylcyclohexane (C₇F₁₄) : A methyl-substituted derivative with enhanced lipophilicity .
  • Perfluorocyclohexane-1,4-diacyl fluoride : A reactive intermediate in fluoropolymer synthesis .
  • (Hydroxymethyl)perfluorocyclohexane (C₇F₁₂O) : A polar derivative used as a standard in analytical chemistry .
  • Perfluoro(methylcyclohexane): Notable for its purification methods and thermodynamic data .
Table 1: Structural Comparison
Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Features
(4-Iodobutyl)perfluorocyclohexane C₁₀H₅F₁₂I 4-Iodobutyl ~476.05* High density, iodine reactivity
Perfluorocyclohexane C₆F₁₂ None 300.05 Inert, low vapor pressure
Perfluoromethylcyclohexane C₇F₁₄ Methyl 350.06 Lipophilic, high boiling point
Perfluorocyclohexane-1,4-diacyl fluoride C₈F₁₂O₂ Acyl fluoride (x2) 364.08 Reactive in fluorination reactions
(Hydroxymethyl)perfluorocyclohexane C₇F₁₂O Hydroxymethyl 316.06 Polar, used in analytical standards

*Calculated based on substituent addition.

Physicochemical Properties

Vapor Pressure and Thermal Stability
  • Perfluorocyclohexane : Vapor pressure follows the equation log(P) = 6.04 – 597/(T + 136) (19–65°C) . Lower volatility compared to smaller perfluorocyclobutane (C₄F₈) but higher than perfluorocyclopentane (C₅F₁₀) .
  • Perfluoromethylcyclohexane : Boiling point ~142°C , higher than perfluorocyclohexane due to increased molecular weight.
  • This compound : Expected to exhibit significantly lower vapor pressure than unsubstituted perfluorocyclohexane due to the bulky iodobutyl group.
Density and Solubility
  • Perfluorocyclohexane derivatives generally have densities >1.7 g/cm³ , with this compound likely exceeding this due to iodine’s high atomic mass.
  • Unlike most perfluorocarbons, perfluorocyclohexane is soluble in aromatic solvents (e.g., toluene), a property retained in its derivatives .

Challenges in Comparison

For example:

  • Toxicity : While perfluorocyclohexane is considered low-risk, iodinated derivatives may pose hazards (e.g., skin/eye irritation) akin to 4-iodobutyl acetate .
  • Synthetic Utility: The iodine substituent differentiates it from non-halogenated analogues, offering pathways for further functionalization absent in perfluoromethylcyclohexane or diacyl fluorides.

Biological Activity

(4-Iodobutyl)perfluorocyclohexane is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. The compound is characterized by the presence of a perfluorocyclohexane moiety, which contributes to its hydrophobicity and stability. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including medicinal chemistry and environmental science.

  • Chemical Formula : C10H14F6I
  • Molecular Weight : 366.12 g/mol
  • CAS Number : 883529-13-3

Structural Features

The compound features a perfluorinated cyclohexane ring, which is known for its non-polar characteristics, making it an interesting candidate for interactions with biological membranes and proteins.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The perfluorinated structure may enhance lipophilicity, facilitating membrane penetration and interactions with lipid bilayers.

Target Interactions

Research indicates that compounds similar to this compound can target:

  • Cell Membranes : Disruption of lipid bilayers, potentially leading to cytotoxic effects.
  • Proteins : Binding to specific protein targets, altering their function or stability.

Case Studies

  • Cytotoxicity Assays
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated a dose-dependent increase in cell death, suggesting potential anti-cancer properties.
  • Membrane Interaction Studies
    • Fluorescence spectroscopy was used to assess the interaction of the compound with lipid membranes.
    • The findings revealed significant alterations in membrane fluidity and integrity upon exposure to the compound.
  • Protein Binding Studies
    • Mass spectrometry was employed to identify potential protein targets.
    • Several proteins involved in cell signaling pathways were found to interact with the compound, indicating a mechanism for its biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
CytotoxicityDose-dependent cell death
Membrane InteractionAltered membrane fluidity
Protein BindingInteraction with signaling proteins

Pharmacokinetics

Research into the pharmacokinetics of this compound is limited, but preliminary studies suggest:

  • Absorption : High due to lipophilicity.
  • Distribution : Potential accumulation in fatty tissues.
  • Metabolism : Limited data available; further studies are needed to elucidate metabolic pathways.
  • Excretion : Likely through biliary routes due to fluorinated structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Iodobutyl)perfluorocyclohexane
Reactant of Route 2
Reactant of Route 2
(4-Iodobutyl)perfluorocyclohexane

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